molecular formula C15H14ClNO2 B5394760 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide

2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B5394760
M. Wt: 275.73 g/mol
InChI Key: LLGCOKKKJPNAML-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide, also known as CMA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CMA is a white crystalline solid that is soluble in organic solvents and has a melting point of 105-107°C. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide is not fully understood. However, studies have suggested that 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide may act as a modulator of the endocannabinoid system, which plays a crucial role in pain perception and inflammation. 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and anti-inflammatory properties in animal models. Studies have also suggested that 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its high solubility in organic solvents, which makes it easy to work with. Additionally, 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. However, one limitation of using 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its limited availability, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its potential as a modulator of the endocannabinoid system. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research could be done to develop new analogs of 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide with improved pharmacological properties.

Synthesis Methods

2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 3-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base. This reaction yields 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide as a white crystalline solid with a yield of 70-80%. Other methods of synthesis include the reaction of 3-chloroaniline with p-anisidine in the presence of acetic anhydride and the reaction of 3-chlorobenzoyl chloride with p-anisidine in the presence of a base.

Scientific Research Applications

2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been shown to possess analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. Additionally, 2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(3-chlorophenyl)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-14-7-5-13(6-8-14)17-15(18)10-11-3-2-4-12(16)9-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGCOKKKJPNAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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